2-Ethoxy-N'-hydroxy-3-methylbutanimidamide

Description

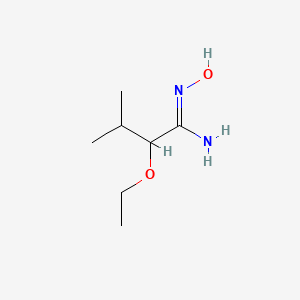

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide (CAS: 1604016-44-5) is an aliphatic hydroxyimidamide derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure comprises:

- An ethoxy group (-OCH₂CH₃) at the 2-position.

- A hydroxyimino group (-NH-OH) at the N'-position.

- A methyl-substituted butanimidamide backbone.

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-ethoxy-N'-hydroxy-3-methylbutanimidamide |

InChI |

InChI=1S/C7H16N2O2/c1-4-11-6(5(2)3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) |

InChI Key |

HMFUUGQSYOOPPX-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(C(C)C)/C(=N/O)/N |

Canonical SMILES |

CCOC(C(C)C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methylbutanamide with ethoxyamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar steps with adjustments to optimize yield and purity .

Chemical Reactions Analysis

2-Ethoxy-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

2-Ethoxy-N’-hydroxy-3-methylbutanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or structural similarities with 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide:

Functional Group Impact on Properties

(a) Ethoxy vs. Methoxy Substitution

- The ethoxy group in the target compound enhances lipophilicity compared to methoxy analogs (e.g., N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide) . This could influence solubility and membrane permeability in biological systems.

- Aromatic analogs like 2-Ethoxy-N'-hydroxybenzenecarboximidamide exhibit resonance stabilization, whereas the aliphatic backbone of the target compound may increase conformational flexibility .

(b) Hydroxyimino Group

- This is critical in catalysis and coordination chemistry, as seen in N,O-bidentate directing groups .

(c) Methyl Branching

Biological Activity

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C8H17N3O2

- Molecular Weight : 175.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling cascades.

- Antioxidant Activity : Exhibits properties that can scavenge free radicals, reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains, including:

- E. coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values suggest that it is effective at relatively low concentrations.

Anticancer Properties

Studies have indicated that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. This makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Gnetupendin A | Moderate | Low | Moderate |

| Other Thiourea Derivatives | Variable | High | Low |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of E. coli with an MIC of 50 µg/mL, comparable to standard antibiotics.

- Antioxidant Mechanism Exploration : A study conducted on human cell lines showed that the compound reduced oxidative stress markers significantly after treatment, indicating its potential as an antioxidant agent.

- Anticancer Evaluation : In a recent study, the compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.